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molecular formula C12H10N2O2 B8425947 6-(Pyridin-2-yloxymethyl)-pyridine-3-carbaldehyde

6-(Pyridin-2-yloxymethyl)-pyridine-3-carbaldehyde

Cat. No. B8425947
M. Wt: 214.22 g/mol
InChI Key: AFBQQDSDQXFIIH-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a solution of 5-[1,3]dioxolan-2-yl-2-(pyridin-2-yloxymethyl)-pyridine (1.51 g, 5.85 mmol) described in Manufacturing Example 154-1-5 in tetrahydrofuran (15 mL) and dimethyl sulfoxide (10 mL) was added a 5 N hydrochloric acid aqueous solution (3 mL), which was stirred for 25 minutes at room temperature, and then for another 1 hour at 20 minutes at 60° C. A 5 N sodium hydroxide aqueous solution was added to the reaction mixture at room temperature, which was extracted with ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (603 mg, 48%).
Name
5-[1,3]dioxolan-2-yl-2-(pyridin-2-yloxymethyl)-pyridine
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[CH:7]=[CH:8][C:9]([CH2:12][O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)=[N:10][CH:11]=1.CS(C)=O.Cl.[OH-].[Na+]>O1CCCC1>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[O:13][CH2:12][C:9]1[N:10]=[CH:11][C:6]([CH:2]=[O:1])=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
5-[1,3]dioxolan-2-yl-2-(pyridin-2-yloxymethyl)-pyridine
Quantity
1.51 g
Type
reactant
Smiles
O1C(OCC1)C=1C=CC(=NC1)COC1=NC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 25 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for another 1 hour at 20 minutes at 60° C
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
which was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
N1=C(C=CC=C1)OCC1=CC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 603 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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